molecular formula C9H8BrNO2 B11867781 (3-Amino-6-bromobenzofuran-2-yl)methanol

(3-Amino-6-bromobenzofuran-2-yl)methanol

Cat. No.: B11867781
M. Wt: 242.07 g/mol
InChI Key: BOTAATXPLUVEOV-UHFFFAOYSA-N
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Description

(3-Amino-6-bromobenzofuran-2-yl)methanol: is a chemical compound that belongs to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The final step involves the addition of a methanol group to the 2-position of the benzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
(3-Amino-6-bromobenzofuran-2-yl)methanol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, including oxidation and substitution reactions, leading to the formation of diverse benzofuran derivatives. For instance, the compound has been utilized in the synthesis of 3-amino-2-aroyl benzofurans through a Cs2CO3-mediated reaction, yielding high amounts of products in short reaction times .

Table 1: Synthesis of Benzofuran Derivatives

Reaction ConditionsYield (%)Time (min)
Cs2CO3 in DMF9210
K2CO3 in DMF8560
Et3N in DMF70120

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that derivatives of this compound exhibit promising biological activities, including antimicrobial and anticancer effects. Studies have focused on its potential as a lead compound for drug development, particularly targeting various cancer cell lines.

Case Study: Anticancer Activity
A study evaluated the anticancer properties of synthesized benzofuran derivatives, including this compound. Results demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a therapeutic agent .

Materials Science

Development of New Materials
The compound has been explored for its applications in creating mesoporous materials and other advanced materials due to its unique structural properties. Its incorporation into polymer matrices has shown promise for enhancing mechanical properties and thermal stability .

Pharmaceutical Applications

Lead Compound in Drug Development
this compound is being investigated for its therapeutic potential. Its derivatives are being studied for various pharmacological activities, including anti-inflammatory and analgesic effects. The compound's ability to interact with biological targets makes it a valuable candidate for further drug development initiatives .

Mechanism of Action

The mechanism of action of (3-Amino-6-bromobenzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

  • (3-Amino-6-chlorobenzofuran-2-yl)methanol
  • (3-Amino-6-fluorobenzofuran-2-yl)methanol
  • (3-Amino-6-iodobenzofuran-2-yl)methanol

Comparison: Compared to its similar compounds, (3-Amino-6-bromobenzofuran-2-yl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound more versatile in synthetic and research applications .

Biological Activity

(3-Amino-6-bromobenzofuran-2-yl)methanol is a derivative of benzofuran, characterized by its unique structural features that include a bromine atom at the 6-position and an amino group at the 3-position of the benzofuran ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of this compound is C9H8BrN1O1C_9H_8BrN_1O_1, with a molecular weight of approximately 213.03 g/mol. The presence of functional groups such as the hydroxymethyl and amino groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom and hydroxymethyl group can engage in hydrogen bonding and van der Waals interactions, which are critical for modulating biological pathways and activities.

Antimicrobial Activity

Benzofuran derivatives have shown significant promise in antimicrobial applications. Studies indicate that this compound exhibits inhibitory effects against various bacterial strains. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 2 μg/mL against pathogens such as M. tuberculosis and E. coli.

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDTBD
Benzofuran derivative A8M. tuberculosis
Benzofuran derivative B2E. coli

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is also notable. Compounds similar to this compound have been evaluated for their ability to inhibit nitric oxide production, a key mediator in inflammatory responses. In vitro studies suggest that modifications at specific positions on the benzofuran ring can enhance anti-inflammatory effects, with IC50 values indicating effective inhibition at low concentrations .

Anticancer Activity

Research has highlighted the potential of benzofurans in cancer therapy. For example, derivatives have been tested for their ability to inhibit tumor cell proliferation. In vitro assays have shown that certain benzofuran compounds can induce apoptosis in cancer cells, making them candidates for further pharmacological development .

Case Studies

  • Antimycobacterial Activity : A study synthesized a series of benzofuran derivatives and evaluated their activity against M. tuberculosis. The results revealed that compounds with specific substitutions exhibited potent antimycobacterial activity, suggesting that similar modifications could enhance the efficacy of this compound .
  • Anticancer Evaluation : Another investigation focused on the anticancer properties of benzofurans, where derivatives showed significant cytotoxicity against various cancer cell lines. The study concluded that structural modifications could lead to improved therapeutic profiles .

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

(3-amino-6-bromo-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C9H8BrNO2/c10-5-1-2-6-7(3-5)13-8(4-12)9(6)11/h1-3,12H,4,11H2

InChI Key

BOTAATXPLUVEOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=C2N)CO

Origin of Product

United States

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